![molecular formula C12H20N2O B14262088 1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- CAS No. 137788-50-2](/img/structure/B14262088.png)
1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- is a chemical compound with the molecular formula C12H19NO. It is an organic compound that belongs to the class of alcohols and amines. This compound is known for its unique structure, which includes a propanol backbone with a dimethylamino group and a phenylmethylamino group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- can be achieved through several methods. One common approach involves the reaction of 3-chloropropanol with 4-(dimethylamino)benzylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, reducing the need for batch processing.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various formulations.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the dimethylamino group can interact with the active site of enzymes, inhibiting or enhancing their function. Additionally, the phenylmethylamino group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
1-Propanol, 3-(dimethylamino)-: Similar in structure but lacks the phenylmethylamino group.
3-(Dimethylamino)-1-phenyl-1-propanol: Contains a phenyl group but differs in the position of the amino group.
1-Propanol, 3-amino-: Similar backbone but lacks the dimethylamino and phenylmethylamino groups.
Uniqueness
1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and phenylmethylamino groups allows for versatile reactivity and interactions with various molecular targets, making it valuable in research and industrial applications.
Properties
CAS No. |
137788-50-2 |
|---|---|
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-[[4-(dimethylamino)phenyl]methylamino]propan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-14(2)12-6-4-11(5-7-12)10-13-8-3-9-15/h4-7,13,15H,3,8-10H2,1-2H3 |
InChI Key |
SHCKXJGSQBJHDT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


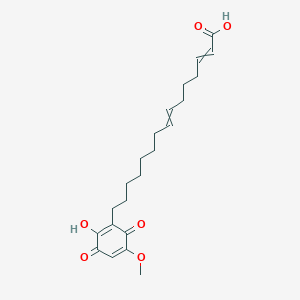
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)
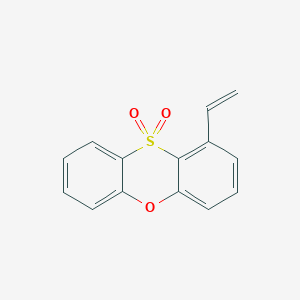
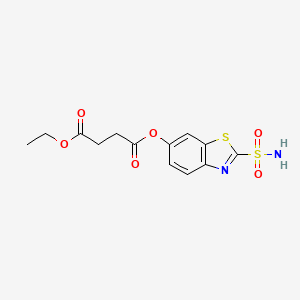
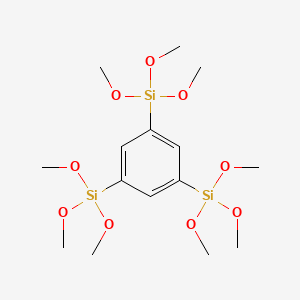
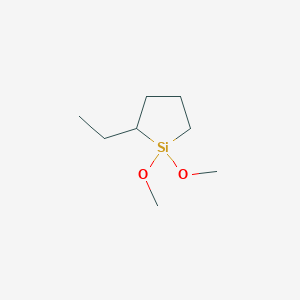
![2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-](/img/structure/B14262050.png)
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)
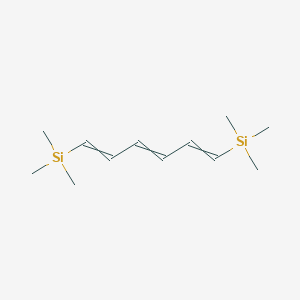
![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)
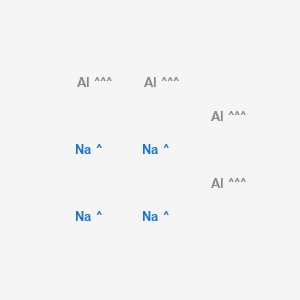
![Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine](/img/structure/B14262071.png)

